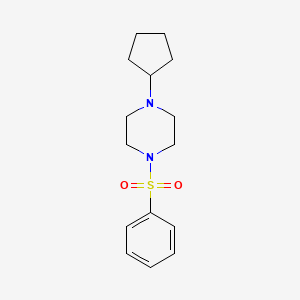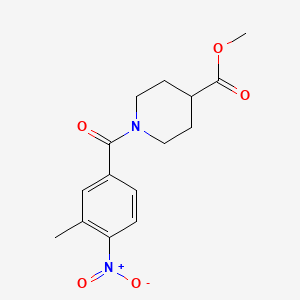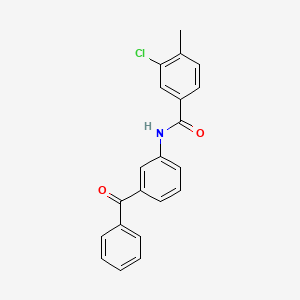
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide, commonly known as BP-1, is an organic compound that belongs to the family of benzophenones. It is widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. BP-1 has also been found in environmental samples, including water, soil, and air, raising concerns about its potential health and environmental impacts.
Mécanisme D'action
BP-1 acts as a UV-filter by absorbing UV radiation and converting it into less harmful energy. BP-1 can also interact with biological molecules, including proteins and DNA, leading to potential health risks. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Biochemical and Physiological Effects
BP-1 has been shown to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders. BP-1 has also been found to have cytotoxic and genotoxic effects, which can damage DNA and lead to potential health risks, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BP-1 has been widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. Its well-established synthesis method and availability in high purity and yield make it a useful compound for research purposes. However, due to its potential health and environmental impacts, BP-1 should be used with caution in lab experiments, and proper safety measures should be taken to prevent exposure.
Orientations Futures
Future research on BP-1 should focus on its potential health and environmental impacts, including its endocrine-disrupting effects and its cytotoxic and genotoxic effects. Further studies are needed to determine the mechanisms of action of BP-1 and its interactions with biological molecules. Future research should also explore alternative UV-filters that are safer and more environmentally friendly than BP-1.
Méthodes De Synthèse
BP-1 can be synthesized by the reaction of 3-benzoylbenzoic acid with thionyl chloride, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified by recrystallization. The synthesis method of BP-1 has been well-established, and the compound can be obtained in high purity and yield.
Applications De Recherche Scientifique
BP-1 has been extensively studied for its UV-filtering properties and its potential health and environmental impacts. In vitro and in vivo studies have shown that BP-1 can absorb UV radiation and protect skin cells from UV-induced damage. However, BP-1 has also been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Propriétés
IUPAC Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-14-10-11-17(13-19(14)22)21(25)23-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCRGHVOBSJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
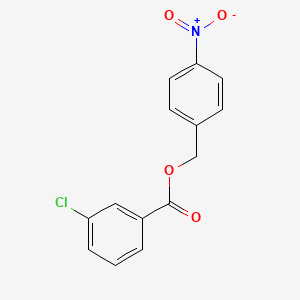
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
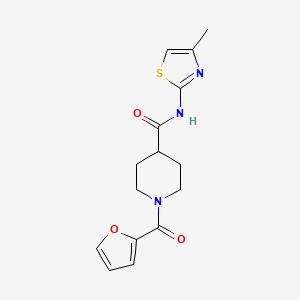
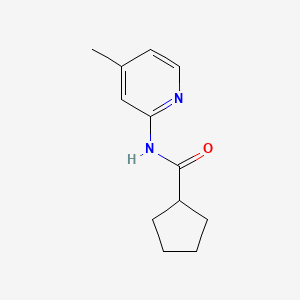

![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
